Methyl tetradec-5-ynoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39077-29-7 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
methyl tetradec-5-ynoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-9,12-14H2,1-2H3 |
InChI Key |
LZGVSHAOWJOSKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCCCC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Total Synthesis Strategies for Methyl tetradec-5-ynoate
The synthesis of this compound can be approached through various strategies, each with its own merits and drawbacks. The choice of a particular synthetic route often depends on factors such as desired yield, stereochemical control (if applicable in derivatives), and scalability.
| Synthesis Type | Starting Materials Example | Key Reaction | Advantages | Disadvantages |
| Convergent | 1-Heptyne, Methyl 7-bromoheptanoate | Sonogashira Coupling | Higher overall yield, flexibility in fragment synthesis | Requires synthesis of two advanced intermediates |
| Linear | 5-Hexynoic acid | Esterification, Chain extension | Conceptually straightforward | Lower overall yield, potential for side reactions |
Stereoselective and Regioselective Synthesis Paradigms
While this compound itself is achiral, the principles of stereoselective synthesis are crucial when considering the synthesis of its derivatives or more complex natural products containing this motif, which may possess stereocenters. dicp.ac.cnmdpi.comethz.ch For instance, the reduction of the alkyne to an alkene can be performed stereoselectively to yield either the (Z)- or (E)-alkene. imperial.ac.uk The use of Lindlar's catalyst for hydrogenation typically affords the cis-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) yields the trans-alkene. fiveable.me
Regioselectivity is a key consideration in the synthesis of internal alkynes to ensure the triple bond is located at the desired position. stackexchange.comnih.govacs.org In the proposed Sonogashira coupling, the regiochemistry is inherently controlled by the choice of the terminal alkyne and the haloalkanoate. Hydration of the alkyne in this compound would also be subject to regioselectivity. Oxymercuration would be expected to yield a mixture of ketones at C-5 and C-6, while hydroboration-oxidation of a terminal analogue could be used to regioselectively install a carbonyl group at a specific position before chain elongation. libretexts.orgyoutube.com
Development of Novel Synthetic Routes Utilizing Sustainable Chemistry Principles
Modern organic synthesis places a strong emphasis on the development of environmentally benign methods. mdpi.com The synthesis of this compound can be made more sustainable by incorporating principles of green chemistry. researchgate.netsophim.com
One area of improvement is in the esterification step of a linear synthesis. Traditional Fischer esterification often uses a large excess of alcohol and a strong mineral acid catalyst. mdpi.com The use of solid acid catalysts or enzymatic catalysis can offer a greener alternative, minimizing waste and facilitating catalyst recycling. researchgate.netsemanticscholar.orgmdpi.com
Furthermore, the choice of solvents plays a significant role in the environmental impact of a synthesis. Whenever possible, reactions should be conducted in greener solvents or, ideally, under solvent-free conditions. researchgate.net For instance, some cross-coupling reactions can be performed in water or other environmentally friendly media. wikipedia.org The use of renewable starting materials, such as fatty acids derived from plant oils, could also contribute to a more sustainable synthesis of long-chain alkynoic esters. mdpi.comrsc.org
Precursor Development and Elaboration Techniques
The successful synthesis of this compound via a convergent approach relies on the efficient preparation of its key precursors. For the proposed Sonogashira coupling, these precursors are a terminal alkyne and a halo-functionalized fatty acid ester.
A suitable terminal alkyne, such as 1-heptyne, can be prepared from the corresponding 1-haloalkane (e.g., 1-bromoheptane) by reaction with sodium acetylide. Alternatively, shorter terminal alkynes can be elongated through alkylation of their corresponding acetylides.
The second precursor, a methyl ester of a long-chain halo-acid, can be synthesized from a commercially available diol or lactone. For example, 1,7-heptanediol can be monobrominated and then oxidized to the corresponding carboxylic acid, followed by esterification to yield methyl 7-bromoheptanoate. The synthesis of very long-chain fatty acid methyl esters has been explored through various methods, including reactions of phosphoranes with ω-oxo esters. rsc.org
Functional Group Interconversions and Derivatization Research
The internal alkyne of this compound is a versatile functional group that can be transformed into a variety of other functionalities, opening up avenues for the synthesis of a diverse range of compounds. imperial.ac.ukfiveable.meub.edudummies.com
Alkyne Functionalization Reactions (e.g., CuAAC Click Chemistry, Sonogashira Coupling, Hydrometallation)
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry: The alkyne moiety in this compound can serve as a handle for "click" chemistry. researchgate.netiris-biotech.de This powerful and highly efficient reaction allows for the facile conjugation of the fatty acid ester with molecules containing an azide (B81097) group to form a stable triazole linkage. researchgate.netnih.gov This methodology has been widely used for the labeling and tracking of fatty acids in biological systems. nih.govfrontiersin.org
Sonogashira Coupling: As previously discussed, the Sonogashira coupling is a powerful tool for the synthesis of internal alkynes and, therefore, for the construction of the carbon skeleton of this compound itself. researchgate.netresearchgate.netwikipedia.orgacs.org This palladium- and copper-catalyzed cross-coupling reaction is highly reliable for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. acs.org
Ester Group Modifications and Transesterification Studies
The methyl ester group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. Transesterification is a fundamental process for altering the ester group, and it can be effectively catalyzed by both acids and bases.
In base-catalyzed transesterification, a strong base such as sodium hydroxide or potassium hydroxide is used to generate an alkoxide from the desired alcohol. This alkoxide then acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. This process is typically rapid and efficient, often reaching completion at moderate temperatures. For instance, the conversion of a methyl ester to an ethyl ester would involve using ethanol in the presence of a catalytic amount of a base. The reaction equilibrium can be shifted toward the product by using a large excess of the reactant alcohol.
Acid-catalyzed transesterification, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. An alcohol can then attack this activated carbonyl. Common acid catalysts include sulfuric acid and hydrochloric acid. While often requiring higher temperatures and longer reaction times compared to base-catalyzed methods, acid-catalyzed transesterification is advantageous when the substrate is sensitive to strong bases. A newer and simpler procedure for direct transesterification of lipids uses aluminum chloride as a catalyst with methanol. nih.gov
Below is an interactive table summarizing typical conditions for the transesterification of long-chain fatty acid methyl esters, which are analogous to this compound.
| Catalyst Type | Catalyst Example | Alcohol | Temperature (°C) | Typical Reaction Time | Key Considerations |
| Base | Potassium Hydroxide (KOH) | Methanol/Ethanol | 60-70 | 1-2 hours | Sensitive to free fatty acids and water. |
| Acid | Sulfuric Acid (H₂SO₄) | Methanol/Ethanol | >100 | Several hours | Tolerant of water and free fatty acids. |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Methanol | Room Temp - Reflux | Variable | Stable and easy to handle. nih.gov |
Olefin Metathesis and Chain Elongation/Shortening Methodologies Applied to Related Structures
While this compound contains an alkyne rather than an alkene, the principles of metathesis are highly relevant. Alkyne metathesis is a powerful reaction for the redistribution of alkyne bonds, catalyzed by metal-alkylidyne complexes. wikipedia.org This reaction can be used for ring-closing alkyne metathesis (RCAM) to form cyclic alkynes or for intermolecular reactions to create new internal alkynes. wikipedia.org For a related di-alkyne structure, RCAM could be employed to synthesize macrocyclic compounds, with the driving force often being the expulsion of a small volatile alkyne like acetylene. wikipedia.org
Common catalysts for alkyne metathesis include Schrock catalysts, which are based on molybdenum or tungsten, and the Mortreux system, which utilizes molybdenum hexacarbonyl with a resorcinol co-catalyst. wikipedia.org These catalysts are known to be highly selective for alkynes, leaving other functional groups such as esters and even alkenes untouched. nih.gov
Chain elongation is a fundamental strategy in organic synthesis, and for structures related to this compound, particularly those with a terminal alkyne, this is readily achieved. The process involves the deprotonation of the terminal alkyne with a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide ion. youtube.comyoutube.com This acetylide can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond, thereby extending the carbon chain. youtube.comyoutube.com This method is highly efficient for adding primary alkyl groups. masterorganicchemistry.com
The general scheme for chain elongation of a terminal alkyne ester is as follows:
Deprotonation: R-C≡C-H + NaNH₂ → R-C≡C⁻Na⁺ + NH₃
Alkylation: R-C≡C⁻Na⁺ + R'-X → R-C≡C-R' + NaX
Conversely, chain shortening methodologies can involve oxidative cleavage of the triple bond, for example, through ozonolysis, which would break the carbon chain at the alkyne position and typically yield carboxylic acids.
Catalytic Systems for this compound Synthesis and Transformation
The synthesis and subsequent transformations of this compound and related alkynoic esters are heavily reliant on a diverse array of catalytic systems.
For the synthesis of such molecules, a common route involves the chain elongation of a smaller terminal alkyne with an appropriate electrophile, as described previously. The key catalytic step in many syntheses is the formation of the alkyne itself.
For transformations , a variety of catalysts are employed:
Transesterification: As detailed in section 2.3.2, both Brønsted acids (H₂SO₄) and bases (KOH, NaOH) are common catalysts. e3s-conferences.org Lewis acids like aluminum chloride also serve as effective and stable catalysts for this purpose. nih.gov
Alkyne Metathesis: This powerful C-C bond-forming reaction is catalyzed by high-oxidation-state transition metal complexes.
Schrock Catalysts: Molybdenum(VI) and Tungsten(VI) alkylidyne complexes are highly active for alkyne metathesis.
Mortreux Catalyst: A combination of Mo(CO)₆ and a phenol derivative, this system was one of the first homogeneous catalysts for alkyne metathesis. wikipedia.org
Olefin Metathesis: For related enyne structures, ruthenium-based catalysts are prominent.
Grubbs Catalysts: These ruthenium-carbene complexes are known for their high functional group tolerance and are widely used in ring-closing and cross-metathesis reactions involving alkenes. harvard.eduacs.org
The table below summarizes some of the key catalytic systems relevant to the transformation of this compound and related unsaturated esters.
| Transformation | Catalyst System | Catalyst Example | Substrate Moiety |
| Transesterification | Base Catalysis | Potassium Hydroxide (KOH) | Ester |
| Transesterification | Acid Catalysis | Sulfuric Acid (H₂SO₄) | Ester |
| Alkyne Metathesis | Molybdenum Alkylidyne | Schrock Catalyst | Alkyne |
| Alkyne Metathesis | Molybdenum Carbonyl | Mortreux Catalyst [Mo(CO)₆] | Alkyne |
| Olefin Metathesis | Ruthenium Carbene | Grubbs Catalyst | Alkene (in related structures) |
| Chain Elongation | Strong Base | Sodium Amide (NaNH₂) | Terminal Alkyne (in precursors) |
Sophisticated Spectroscopic and Analytical Characterization Methodologies in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like "Methyl tetradec-5-ynoate". While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced multi-dimensional NMR techniques are essential for unambiguous assignment and detailed structural analysis.
Multi-dimensional NMR experiments are critical for establishing the connectivity between different atoms within the "this compound" molecule.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For "this compound," COSY would show correlations between adjacent protons along the aliphatic chain, for instance, between the protons on C-2, C-3, and C-4, and between the protons on C-7 and C-8, up to the terminal methyl group. This helps to piece together the fragments of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of a proton resonance to its attached carbon atom. For example, the signal for the methoxy protons would correlate with the methoxy carbon signal, and each methylene proton signal would correlate with its corresponding methylene carbon signal in the long alkyl chain.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons and for connecting molecular fragments separated by heteroatoms or non-protonated carbons. In "this compound," HMBC would show a correlation between the methoxy protons and the carbonyl carbon of the ester group, as well as correlations between the protons on C-4 and C-7 with the alkyne carbons (C-5 and C-6), confirming the position of the triple bond.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space interactions between protons that are in close proximity, which is crucial for determining stereochemistry and conformation. For a flexible molecule like "this compound," NOESY could provide information about the preferred conformations of the alkyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |
|---|---|---|---|---|
| 1 (C=O) | - | ~174 | H-2, OCH₃ | - |
| OCH₃ | ~3.67 | ~51.5 | C-1 | - |
| 2 | ~2.30 | ~34.0 | C-1, C-3, C-4 | H-3 |
| 3 | ~1.63 | ~24.8 | C-2, C-4, C-5 | H-2, H-4 |
| 4 | ~2.15 | ~18.5 | C-2, C-3, C-5, C-6 | H-3 |
| 5 (C≡) | - | ~80.0 | H-4, H-7 | - |
| 6 (C≡) | - | ~80.0 | H-4, H-7 | - |
| 7 | ~2.15 | ~18.5 | C-5, C-6, C-8, C-9 | H-8 |
| 8-13 | ~1.2-1.4 | ~22-32 | - | H-7, H-9...H-14 |
Note: Predicted values are based on standard chemical shift tables and data from similar long-chain methyl esters containing alkynes. Actual values may vary depending on the solvent and experimental conditions.
While "this compound" is typically a liquid or a low-melting solid at room temperature, solid-state NMR (ssNMR) could be employed in specialized research contexts. If the compound were to be incorporated into a polymeric matrix or studied in a crystalline or amorphous solid state at low temperatures, ssNMR would provide valuable information. This technique can reveal details about the conformation, packing, and dynamics of the molecules in the solid phase, which are averaged out in solution-state NMR.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by providing a highly accurate mass measurement.
For a moderately polar and volatile compound like "this compound," both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be effective ionization techniques for mass spectrometry analysis.
ESI : This soft ionization technique is well-suited for polar and thermally labile molecules. swan.ac.uk In the context of "this compound," ESI would likely produce protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. nih.gov ESI is particularly useful for obtaining the molecular weight with minimal fragmentation.
APCI : APCI is better suited for less polar and more volatile compounds. researchgate.net It involves ionizing the analyte in the gas phase and often results in protonated molecules. jfda-online.com For "this compound," APCI could provide a strong molecular ion signal and might be more robust for coupling with gas chromatography.
Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation to generate fragment ions. researchgate.net The resulting fragmentation pattern provides a "fingerprint" that can confirm the structure of the molecule. For "this compound," key fragmentation pathways would include:
McLafferty rearrangement : A characteristic fragmentation of esters, which would result in a specific neutral loss.
Cleavage adjacent to the alkyne : The triple bond can direct fragmentation, leading to characteristic ions.
Loss of the methoxy group : A common fragmentation pathway for methyl esters, resulting in an [M-31]⁺ ion.
Table 2: Predicted HRMS Data and Key Fragments for this compound
| Ion | Predicted m/z (Monoisotopic) | Interpretation |
|---|---|---|
| [C₁₅H₂₆O₂ + H]⁺ | 239.2006 | Protonated molecule |
| [C₁₅H₂₆O₂ + Na]⁺ | 261.1825 | Sodium adduct |
| [C₁₄H₂₃O]⁺ | 207.1743 | Loss of methoxy group (•OCH₃) |
Note: These are theoretical m/z values. The relative abundance of fragments would be determined experimentally.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. libretexts.org For "this compound," the key characteristic IR absorptions would be:
C=O stretch : A strong, sharp peak around 1740 cm⁻¹, characteristic of the ester carbonyl group. libretexts.org
C-O stretch : A peak in the 1300-1000 cm⁻¹ region, corresponding to the ester C-O bond.
C≡C stretch : A weak to medium intensity peak around 2230 cm⁻¹ for the internal alkyne. This peak can sometimes be weak or absent in symmetrical alkynes.
sp³ C-H stretch : Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) from the methyl and methylene groups in the alkyl chain. spectroscopyonline.com
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For "this compound," the C≡C stretching vibration of the alkyne would likely give a stronger signal in the Raman spectrum compared to the IR spectrum, making Raman spectroscopy a valuable tool for confirming the presence and position of the triple bond. nih.gov
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C=O (Ester) | Stretch | ~1740 | Weak | Strong (IR) |
| C≡C (Alkyne) | Stretch | ~2230 | ~2230 | Weak (IR), Strong (Raman) |
| sp³ C-H | Stretch | 2850-2960 | 2850-2960 | Strong (IR & Raman) |
Chromatographic-Spectroscopic Coupling Techniques for Complex Mixture Analysis Research
The analysis of this compound, especially when present in a complex matrix like a biological extract or a chemical reaction mixture, necessitates the use of hyphenated analytical techniques. These methods combine the powerful separation capabilities of chromatography with the definitive identification power of spectroscopic detectors.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds such as fatty acid methyl esters (FAMEs), including this compound. creative-proteomics.comnih.gov The methodology involves vaporizing the sample and separating its components on a capillary column before they are introduced into the mass spectrometer.
In a research context, a typical GC-MS analysis of a sample containing this compound would utilize a non-polar or medium-polarity capillary column (e.g., SLB®-5ms) to separate the analyte from other components based on boiling point and polarity. sigmaaldrich.com The mass spectrometer, operating in electron ionization (EI) mode, bombards the eluted molecules with high-energy electrons. jeol.com This process generates a molecular ion (M+) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. tutorchase.comchemguide.co.uk
For this compound (C₁₅H₂₆O₂; Molecular Weight: 238.37 g/mol ), the fragmentation pattern is predictable. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. msu.edu The molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 238. Characteristic fragments would include:
Loss of the methoxy group (-OCH₃): A peak at m/z 207.
McLafferty rearrangement: A characteristic peak for methyl esters at m/z 74.
Cleavage at the alkyne position: The triple bond influences fragmentation, leading to specific ions resulting from cleavage on either side of the C≡C bond.
The identification of unknown FAMEs is often achieved by comparing their retention times and mass spectra with those of reference standards or by searching comprehensive databases like the National Institute of Standards and Technology (NIST) library. phcogj.com
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 238 | [C₁₅H₂₆O₂]⁺ | Molecular Ion (M⁺) |
| 207 | [M - OCH₃]⁺ | Alpha-cleavage (loss of methoxy radical) |
| 74 | [C₃H₆O₂]⁺ | McLafferty Rearrangement |
| Variable | Alkyl and Alkynyl fragments | Cleavage around the C5-C6 triple bond |
For less volatile compounds or for analyses where derivatization is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. princeton.edu Alkyne-containing fatty acids and their esters are frequently analyzed by LC-MS, particularly in metabolic tracing studies where the alkyne group serves as a bioorthogonal tag. nih.govresearchgate.netnih.gov
In a typical research application, this compound would be separated using reversed-phase liquid chromatography (e.g., with a C8 or C18 column) and a mobile phase gradient of water and an organic solvent like methanol or acetonitrile. princeton.edu Electrospray ionization (ESI) is a common ionization source for this type of analysis, which generates protonated molecules [M+H]⁺ or adducts with salts like sodium [M+Na]⁺.
High-resolution mass spectrometry, using analyzers like Orbitrap or time-of-flight (TOF), allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, confirming the identity of the compound. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of a selected parent ion, providing further structural information.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC-MS is particularly useful for the analysis of lipids due to its high efficiency and the miscibility of supercritical CO₂ with a wide range of organic solvents. It offers faster separations and lower solvent consumption compared to LC. While specific applications for this compound are not widely documented, SFC-MS is a powerful tool for the class of FAMEs, capable of separating complex mixtures of lipid isomers. The coupling to MS is straightforward, typically using atmospheric pressure chemical ionization (APCI) or ESI sources after the mobile phase is depressurized.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research (if chiral analogs are studied)
This compound is an achiral molecule and therefore does not exhibit optical activity. However, if chiral analogs were to be synthesized for specific research purposes (e.g., by introducing a chiral center near the alkyne or ester group), chiroptical spectroscopy would be essential for their stereochemical characterization.
Circular Dichroism (CD) is a technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net A CD spectrum provides information about the absolute configuration and conformation of a chiral substance. mdpi.com For a hypothetical chiral analog of this compound, a CD spectrum would show positive or negative bands corresponding to its electronic transitions, allowing researchers to distinguish between enantiomers and study their conformational preferences in solution. nih.gov
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination (if relevant)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this technique to be applicable, this compound must first be obtained as a single crystal of sufficient quality.
Should a suitable crystal be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Studies on other long-chain esters have shown that these molecules typically pack in bilayer structures. nih.govresearchgate.net The diffraction pattern would reveal how the molecules arrange themselves in the crystal lattice, including the packing of the long hydrocarbon chains and the conformation around the ester and alkyne functional groups. mdpi.com Powder X-ray diffraction (PXRD) could also be used on a microcrystalline sample to obtain information about the crystalline phases and the long spacings of the layered structure. nih.gov
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms Involving the Alkyne and Ester Moieties
The reactivity of Methyl tetradec-5-ynoate is primarily dictated by its two functional groups: the internal alkyne and the methyl ester.
The alkyne moiety (C≡C) is a region of high electron density, making it susceptible to electrophilic addition reactions. Protons, halogens, and other electrophiles can attack the triple bond, leading to the formation of vinyl cations as intermediates, which can then be trapped by nucleophiles. The regioselectivity of such additions would be influenced by the electronic effects of the alkyl chain and the ester group.
The alkyne can also participate in various cycloaddition reactions. For instance, in the presence of suitable reagents, it could undergo [2+2+2] cycloadditions with other alkynes or nitriles, or [3+2] cycloadditions with azides or nitrile oxides to form five-membered heterocyclic rings.
Furthermore, the internal nature of the alkyne in this compound means it can undergo isomerization to a terminal alkyne or an allene under basic conditions, although this typically requires strong bases.
The ester moiety (-COOCH₃) is susceptible to nucleophilic acyl substitution. Hydrolysis, either acid- or base-catalyzed, would yield tetradec-5-ynoic acid and methanol. Transesterification is also a possible reaction pathway in the presence of other alcohols and a suitable catalyst. The carbonyl oxygen of the ester can be protonated under acidic conditions, activating the carbonyl carbon towards nucleophilic attack. Under basic conditions, a direct nucleophilic attack on the carbonyl carbon is the more likely pathway.
Computational studies on related aryl alkynoates have shown that reactions such as metal-free cyanomethylation and cyclization can occur, proceeding through radical mechanisms. These studies suggest that the reaction is initiated by the decomposition of a radical initiator, which then generates a cyanomethyl radical. This radical can then add to the alkyne, leading to a cascade of reactions including spirocyclization and ester migration. While these specific reactions have been studied on aryl alkynoates, similar radical additions to the alkyne of this compound are mechanistically plausible.
Kinetic and Thermodynamic Profiling of Chemical Transformations
For reactions at the alkyne , the conversion of the triple bond to a double or single bond is typically an exothermic process due to the replacement of weaker π-bonds with stronger σ-bonds. The activation energy for these reactions will depend on the nature of the electrophile or radical species involved. For example, the addition of a strong electrophile like Br₂ would likely have a lower activation barrier compared to the addition of a weaker one.
For transformations at the ester group , the thermodynamics of nucleophilic acyl substitution are generally close to thermoneutral when the incoming and outgoing nucleophiles have similar basicities. The kinetics of these reactions are highly dependent on the reaction conditions. Acid catalysis lowers the activation energy by making the carbonyl carbon more electrophilic, while base catalysis increases the nucleophilicity of the attacking species.
Experimental and computational studies on the decomposition of methyl esters like methyl butanoate and methyl pentanoate provide insights into the high-temperature behavior of such compounds. These studies indicate that decomposition can proceed through various pathways, including the formation of CO₂. The reaction kinetics are complex and can be influenced by temperature, pressure, and the presence of other reactive species.
Computational Chemistry Approaches to Structure-Reactivity Relationships
Computational chemistry provides powerful tools to investigate the structure and reactivity of molecules like this compound at an atomic level.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and predict the reactivity of molecules. For this compound, DFT calculations could be employed to:
Determine the molecular geometry: DFT can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.
Analyze the electronic properties: Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can identify the most nucleophilic and electrophilic sites in the molecule. For this compound, the HOMO is expected to be localized on the alkyne moiety, while the LUMO would likely be centered on the carbonyl carbon of the ester group.
Map reaction pathways: DFT can be used to calculate the potential energy surface for a given reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction mechanism. For example, the mechanism of electrophilic addition to the alkyne or nucleophilic substitution at the ester could be elucidated.
DFT studies on similar molecules have been successful in explaining reaction mechanisms and predicting product distributions. For instance, in the study of metal-free cyanomethylation of aryl alkynoates, DFT calculations were crucial in demonstrating a radical mechanism and identifying the rate-determining step. rsc.org
Table 1: Predicted Electronic Properties of this compound from Conceptual DFT (Note: These are hypothetical values for illustrative purposes, as specific calculations for this molecule are not available.)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.5 eV | Indicates the energy of the highest energy electrons, likely located at the alkyne, and relates to its nucleophilicity. |
| LUMO Energy | ~ +1.2 eV | Indicates the energy of the lowest energy empty orbital, likely at the ester carbonyl, and relates to its electrophilicity. |
| HOMO-LUMO Gap | ~ 8.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | ~ 1.8 D | Indicates the overall polarity of the molecule, arising primarily from the ester group. |
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could provide insights into:
Conformational flexibility: The long alkyl chain of this compound can adopt numerous conformations. MD simulations can explore the conformational landscape and identify the most stable conformers in different environments (e.g., in the gas phase or in a solvent).
Solvent effects: By explicitly including solvent molecules in the simulation, MD can model how the solvent influences the structure and reactivity of the solute. For example, the ester group is likely to form hydrogen bonds with protic solvents, which can affect its reactivity.
Intermolecular interactions: In condensed phases, molecules of this compound will interact with each other. MD simulations can characterize these intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which are important for understanding the physical properties of the substance.
While specific MD simulations on this compound are not published, the methodology has been widely applied to study the behavior of esters and alkynes in various environments. These simulations are crucial for understanding macroscopic properties based on microscopic interactions.
Biochemical and Biological Roles in Model Systems and Research Pathways
Biosynthesis and Enzymatic Transformation Pathways in Biological Systems Research
The biosynthesis of fatty acids is a fundamental metabolic process, occurring through the sequential addition of two-carbon units derived from acetyl-CoA. nih.govbyjus.comwikipedia.orglibretexts.orgcsun.edulibretexts.org The formation of the carbon-carbon triple bond in acetylenic fatty acids involves specialized enzymes known as acetylenases, which typically introduce the triple bond into a pre-existing fatty acid chain. mdpi.comgoogle.com These enzymes often act on unsaturated fatty acids, converting a double bond into a triple bond. mdpi.comgoogle.com
The biosynthesis of the fatty acid precursor to Methyl tetradec-5-ynoate would likely follow the general fatty acid synthesis pathway to produce a 14-carbon chain. Subsequently, a putative acetylenase would introduce the triple bond at the 5th position. The final step would involve the esterification of the carboxyl group of tetradec-5-ynoic acid with methanol, a reaction that can be catalyzed by various lipases or esterases. nih.gov While the specific enzymes involved in the biosynthesis of this compound have not been characterized, the general pathways for fatty acid and acetylenic fatty acid synthesis provide a hypothetical framework.
Enzymatic transformations of acetylenic fatty acids can lead to a variety of bioactive molecules. For instance, lipoxygenases can interact with acetylenic fatty acids, although in some cases this leads to enzyme inactivation. nih.govnih.gov The triple bond of this compound could also be a target for various enzymatic modifications, such as hydration, oxidation, or reduction, leading to the formation of novel metabolites with distinct biological activities.
Role as a Biochemical Precursor or Metabolic Intermediate in Lipid and Fatty Acid Research
Fatty acyl-CoA esters, the activated forms of fatty acids, are central intermediates in lipid metabolism, serving as substrates for both energy production through β-oxidation and the synthesis of complex lipids. nih.govfrontiersin.orgnih.gov While specific studies on this compound are lacking, it is plausible that its corresponding free fatty acid, tetradec-5-ynoic acid, could be activated to tetradec-5-ynoyl-CoA. This activated form could then potentially enter various metabolic pathways.
However, the presence of the acetylenic bond might influence its metabolism. Some acetylenic fatty acids are known to interfere with fatty acid homeostasis. nih.gov For example, 6-nonadecynoic acid has been shown to inhibit the formation of fatty acids longer than 14 carbons in yeast. nih.gov This suggests that this compound or its free acid form could potentially act as a modulator of fatty acid elongation or desaturation processes.
Furthermore, acetylenic fatty acids can be incorporated into more complex lipids, and their presence can alter the physicochemical properties of membranes. The unique geometry of the triple bond could influence membrane fluidity and protein-lipid interactions.
Investigation of Interactions with Biomolecules in in vitro and ex vivo Models
The acetylenic functional group is a key feature that can mediate interactions with various biomolecules, including enzymes and receptors.
Acetylenic fatty acids have been extensively studied as inhibitors of various enzymes, particularly those involved in lipid metabolism. For instance, acetylenic fatty acids can act as suicide substrates for lipoxygenases, leading to irreversible inactivation of the enzyme. nih.govnih.gov The triple bond can also be a target for enzymes such as cyclooxygenases.
While there is no direct evidence for this compound, its structure suggests it could be a substrate or inhibitor for a range of enzymes that process fatty acids. The methyl ester group could influence its interaction with enzymes, potentially making it a more or less effective substrate or inhibitor compared to the free fatty acid. Studies on other fatty acid methyl esters have shown that they can be weak inhibitors of lipoxygenase isozymes. mdpi.com
| Enzyme Class | Potential Interaction with Acetylenic Fatty Acid Esters | Reference |
| Lipoxygenases | Inactivation (suicide substrate) | nih.govnih.gov |
| Cyclooxygenases | Potential inhibition | mdpi.com |
| Fatty Acid Synthase | Potential modulation of activity | nih.gov |
Fatty acids and their derivatives can act as signaling molecules by binding to specific receptors. nih.gov While there are no specific receptor binding studies for this compound, research on other acetylenic compounds suggests potential interactions. For example, some synthetic acetylenic retinoids exhibit selective binding to retinoic acid receptors. taylorandfrancis.com The rigid structure conferred by the triple bond in this compound could play a role in its binding affinity and specificity for certain receptors. However, studies on two new acetylenic acids from Nanodea muscosa did not show affinity for serotonin, dopamine, or histamine receptors. researchgate.net
Exploration of Specific Biological Activities in Cellular and Organismal Model Systems
The unique chemical properties of acetylenic fatty acids often translate into distinct biological activities.
A significant body of research has focused on the antimicrobial and antifungal properties of acetylenic fatty acids. nih.govnih.govnih.govgerli.comnih.gov These compounds have shown activity against a range of pathogens, including bacteria and fungi. nih.govgerli.com The mechanism of action is often attributed to the disruption of fatty acid homeostasis in the target organism. nih.gov For example, 6-nonadecynoic acid was found to inhibit the growth of the human fungal pathogen Candida albicans. nih.gov
The antifungal activity of acetylenic fatty acids can be dependent on their chain length. nih.gov Studies on 2-alkynoic fatty acids have indicated that chain lengths between 8 and 16 carbons exhibit maximum antifungal effects. nih.gov this compound, with its 14-carbon chain, falls within this potentially active range. The esterification of the carboxylic acid group can also influence the antimicrobial activity of fatty acids. semanticscholar.orgresearchgate.net
| Acetylenic Fatty Acid/Derivative | Organism(s) | Observed Activity | Reference |
| 6-Nonadecynoic acid | Candida albicans, Aspergillus fumigatus, Trichophyton mentagrophytes | Strong inhibitory activity | nih.gov |
| 2-Alkynoic fatty acids (C8-C16) | Fungi | Antifungal activity | nih.gov |
| 2-Hexadecynoic acid | Staphylococcus aureus, Staphylococcus saprophyticus, Bacillus cereus, Klebsiella pneumoniae, Pseudomonas aeruginosa | Antibacterial activity | nih.gov |
| 6-Octadecynoic and 6-nonadecynoic acids | Candida albicans (fluconazole-susceptible and -resistant strains) | Growth inhibition | gerli.com |
| 8-Nonynoic acid methyl ester | Lettuce seedlings, Fungi | Inhibitory effect on germination and growth, Antifungal activity | semanticscholar.org |
Insecticidal or Pheromonal Activity Investigations
Extensive searches of scientific literature and research databases did not yield any specific studies or data concerning the insecticidal or pheromonal activity of this compound. Consequently, there is no available information on its potential effects on insect behavior, mortality, or its role as a signaling molecule in intra-species communication.
Signaling Pathway Modulation in in vitro Assays
There is currently no published research on the effects of this compound on signaling pathway modulation in in vitro assays. Scientific investigations into its potential to interact with and alter cellular signaling cascades have not been reported. Therefore, its mechanism of action at the molecular level and its influence on cell signaling remain uncharacterized.
Biodegradation and Biotransformation Pathways in Environmental Research Models
No studies on the biodegradation or biotransformation of this compound in environmental research models have been documented in the available scientific literature. As a result, its environmental fate, persistence, and the potential pathways of its breakdown by microorganisms or other environmental factors are unknown.
Advanced Research Applications and Methodological Development
Utilization in Polymer Chemistry and Materials Science Research
The presence of an alkyne group in Methyl tetradec-5-ynoate makes it a candidate for various polymerization and material modification techniques. The long hydrocarbon chain also imparts hydrophobicity, which can be a desirable property in certain materials.
Monomer for Polymer Synthesis and Functionalization
While specific polymerization of this compound has not been extensively documented, its alkyne functionality allows for its theoretical use in several polymerization reactions. For instance, it could potentially serve as a monomer in transition-metal catalyzed polymerizations, such as those involving rhodium or palladium catalysts, to create polymers with pendant ester groups. These ester groups could then be further modified to introduce other functionalities.
Furthermore, the alkyne group can participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction could be used to graft this compound onto azide-functionalized polymer backbones, thereby modifying the properties of the original polymer. This approach would allow for the introduction of long alkyl chains, which could, for example, alter the solubility or thermal properties of the polymer.
Surface Modification and Coating Applications
The structure of this compound is also amenable to applications in surface modification. The alkyne group can be used to anchor the molecule to surfaces that have been functionalized with azide (B81097) groups, again via the CuAAC reaction. This would result in a surface coated with long hydrocarbon chains, which would be expected to exhibit hydrophobic and oleophobic properties. Such coatings could be of interest for creating water-repellent or anti-fouling surfaces on a variety of substrates, including metals, ceramics, and other polymers. The ester functionality could also provide a site for subsequent chemical transformations, allowing for the creation of multifunctional surfaces.
Development of Analytical Methods for Detection and Quantification in Complex Biological or Environmental Matrices
The detection and quantification of this compound in complex samples, such as those from biological or environmental sources, would rely on established analytical techniques for long-chain fatty acid esters. Although methods specifically for this compound are not widely published, general approaches can be adapted.
Extraction and Sample Preparation Methodologies
The extraction of this compound from a complex matrix would likely involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Given its nonpolar nature, a solvent system such as hexane-isopropanol or chloroform-methanol would be effective for LLE. For SPE, a reverse-phase sorbent (e.g., C18) would be appropriate to retain the compound from an aqueous sample, followed by elution with an organic solvent.
Sample preparation would also likely involve a derivatization step to improve its chromatographic behavior and detection sensitivity, particularly for gas chromatography (GC). However, as a methyl ester, it is already suitable for GC analysis. For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be necessary.
Table 1: Potential Extraction and Sample Preparation Methodologies for this compound
| Methodology | Description | Potential Advantages | Potential Challenges |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, well-established technique. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Use of a solid sorbent to isolate the analyte from a liquid sample. | High recovery, good sample clean-up, and potential for automation. | Method development can be time-consuming. |
| Derivatization (for GC) | Chemical modification of the analyte to enhance volatility and detectability. | Improved chromatographic peak shape and sensitivity. | May introduce additional steps and potential for side reactions. |
Robust Quantification Techniques for Trace Analysis
For the robust quantification of this compound at trace levels, chromatographic techniques coupled with mass spectrometry are the methods of choice. Gas chromatography-mass spectrometry (GC-MS) would be well-suited for this compound due to its volatility. An internal standard, such as a deuterated analog of this compound or a similar long-chain fatty acid ester, would be crucial for accurate quantification.
Liquid chromatography-mass spectrometry (LC-MS), particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), could also be employed. LC-MS offers the advantage of less sample preparation, as derivatization is often not required. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes would provide the high selectivity and sensitivity needed for trace analysis in complex matrices.
Table 2: Comparison of Potential Quantification Techniques for this compound
| Technique | Ionization Method | Typical Limit of Detection (LOD) | Key Considerations |
| GC-MS | Electron Ionization (EI) | Low ng/mL to pg/mL | Requires a volatile analyte; provides characteristic fragmentation patterns for structural confirmation. |
| LC-MS/MS | ESI or APCI | Low pg/mL to fg/mL | Applicable to a wider range of polarities and thermal stabilities; MRM provides high selectivity. |
Role in Chemical Probe and Tracer Development for Biological Research
The alkyne group in this compound makes it a valuable tool for the development of chemical probes and tracers in biological research, particularly in the field of lipid metabolism. The alkyne can act as a "bioorthogonal handle," meaning it is chemically inert in biological systems but can be selectively reacted with an azide-tagged reporter molecule.
This "click chemistry" approach allows for the visualization and identification of molecules that have incorporated the fatty acid analog. For example, cells could be incubated with this compound, which may then be incorporated into lipids or attached to proteins through post-translational modification. After incorporation, the cells are lysed, and an azide-functionalized fluorescent dye or biotin (B1667282) tag is added, which will covalently link to the alkyne handle of the incorporated this compound.
This strategy enables researchers to:
Visualize the subcellular localization of lipids containing the fatty acid analog using fluorescence microscopy.
Identify and quantify proteins that are modified with this fatty acid using mass spectrometry-based proteomics after affinity purification with biotin-streptavidin.
Trace the metabolic fate of the fatty acid as it is processed through various cellular pathways. frontiersin.orgnih.gov
The use of such alkyne-containing fatty acid analogs has become a powerful tool for studying lipid trafficking, storage, and signaling in living systems. researchgate.netacs.orgnih.gov
Despite a comprehensive search for information on the chemical compound this compound, there is no publicly available scientific literature detailing its applications in the advanced research areas specified. Searches for its use in bioorthogonal chemistry for labeling and imaging research, as well as its role as a precursor for the advanced organic synthesis of complex molecules, did not yield any relevant results.
The only available references to this compound identify it as a component of bio-oil produced during the pyrolysis of Napier grass. researchgate.netshu.ac.uk This context is outside the scope of the requested article on its applications in bioorthogonal chemistry and synthetic chemistry.
Therefore, it is not possible to provide a detailed and scientifically accurate article on this compound within the strict confines of the requested outline and topics. The absence of research data in these specific areas prevents the generation of content for the specified sections and subsections.
Future Research Directions and Interdisciplinary Perspectives
Emerging Research Opportunities in Synthetic Biology and Metabolic Engineering
The sustainable production of specialty chemicals is a significant goal of modern biotechnology. Metabolic engineering and synthetic biology offer powerful tools for the biosynthesis of complex molecules in microbial hosts. The oleaginous yeast Yarrowia lipolytica and the well-established model organism Saccharomyces cerevisiae have been extensively engineered for the production of fatty acids and their derivatives. frontiersin.orgresearchgate.net These efforts typically involve the strategic overexpression of key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase, and the blocking of competing pathways like β-oxidation to increase the precursor pool for fatty acid production. frontiersin.org
Future research could focus on engineering these microbial cell factories for the de novo synthesis of Methyl tetradec-5-ynoate. This would likely require the introduction of novel enzymatic activities capable of generating the internal alkyne bond at the 5th position of the tetradecanoic acid backbone. The identification and characterization of enzymes that can perform such desaturation reactions on fatty acyl-CoA substrates would be a critical first step. Furthermore, synthetic biology approaches could be employed to create dynamic regulatory systems that balance the production of the target molecule with the health of the host organism, thereby maximizing yields. mdpi.com The development of genetically encoded biosensors for pathway intermediates could enable high-throughput screening of engineered strains and optimization of production pathways. mit.edu
A potential biosynthetic pathway for this compound could be envisioned as follows:
| Step | Reaction | Potential Enzyme Class | Host Organism |
| 1 | Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Saccharomyces cerevisiae |
| 2 | Desaturation at C5-C6 | Novel Desaturase/Acetylenase | Engineered S. cerevisiae |
| 3 | Methylation | Acyl-CoA:methanol acyltransferase | Engineered S. cerevisiae |
This table outlines a hypothetical pathway and is for illustrative purposes. The discovery and engineering of an enzyme for step 2 would be a key research challenge.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization
Moreover, ML algorithms can be employed to optimize reaction conditions for the synthesis of this compound. By analyzing data from a designed set of experiments, these models can predict the optimal temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize byproducts. nih.gov This approach can significantly accelerate the process of chemical development and reduce the experimental burden. nih.gov
In the context of discovering new applications, ML models could be trained to predict the physicochemical properties and potential biological activities of this compound and its derivatives. By analyzing its structural features, these models could suggest potential uses in areas such as materials science, pharmacology, or as a specialty lubricant, thereby guiding experimental validation efforts. nih.govarxiv.org
Cross-Disciplinary Research Initiatives with Nanotechnology and Supramolecular Chemistry
The unique combination of a long hydrocarbon chain and a rigid alkyne unit in this compound makes it an interesting candidate for applications in nanotechnology and supramolecular chemistry. Fatty acids and their esters are known to self-assemble into a variety of nanostructures, including micelles, vesicles, and lipid nanoparticles (LNPs). nih.govnih.govmdpi.com The presence of the alkyne group could introduce specific packing arrangements and functionalities into these assemblies.
Future research could explore the use of this compound in the formulation of novel drug delivery systems. The alkyne moiety could serve as a chemical handle for the attachment of targeting ligands or therapeutic agents via "click chemistry," a highly efficient and specific reaction. This would allow for the creation of functionalized nanoparticles with tailored properties for targeted drug delivery. Furthermore, the incorporation of this lipid into nanocarriers could influence their physical properties, such as stability and drug release profiles. researchgate.netnih.govepa.gov
In supramolecular chemistry, the self-assembly of this compound at interfaces could lead to the formation of ordered monolayers or thin films with unique properties. researchgate.netnih.gov The rigid alkyne rod within the flexible hydrocarbon chain could influence the organization of these films, potentially leading to applications in sensing, catalysis, or as templates for the growth of other materials.
Challenges and Prospects for Sustainable Synthesis and Application Development
A key challenge in the future development of this compound is the establishment of a sustainable and scalable synthesis route. Traditional organic synthesis methods often rely on harsh reagents and generate significant waste. Green chemistry approaches will be crucial for the environmentally benign production of this compound. mdpi.com This could involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. mdpi.com The development of enzymatic routes for the introduction of the alkyne functionality would be a significant advancement. Another sustainable approach would be the use of green solvents, such as those derived from biomass, to reduce the environmental impact of the synthesis process. acs.org
The development of applications for this compound will require a thorough understanding of its physicochemical properties and biological activities. While its structure suggests potential in areas like specialty lipids and as a building block for more complex molecules, extensive research will be needed to validate these applications. researchgate.net Medium-chain fatty acids and their derivatives have shown a range of biological activities and are used in various food and pharmaceutical applications, providing a basis for exploring the potential of this unique alkynoic ester. sciopen.comnih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing methyl tetradec-5-ynoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification of tetradec-5-ynoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Optimization includes:
- Solvent selection : Use anhydrous conditions to prevent hydrolysis.
- Catalyst screening : Compare yields using Bronsted vs. Lewis acids.
- Temperature control : Monitor exothermic reactions to avoid side products (e.g., ketonization).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation for high-purity isolation .
- Data Validation : Confirm purity via NMR (¹³C for ester carbonyl at ~170 ppm) and GC-MS (molecular ion peak at m/z 240).
Q. How can researchers characterize the thermodynamic properties of this compound?
- Methodological Answer : Key steps include:
- Vapor pressure measurement : Use static or dynamic methods (e.g., Knudsen effusion) to determine sublimation enthalpy.
- DSC/TGA : Analyze melting points and thermal stability (decomposition >200°C observed in esters ).
- Literature cross-check : Compare results with NIST Chemistry WebBook data for analogous esters (e.g., methyl tetradecanoate) .
Q. What are the best practices for ensuring reproducibility in this compound synthesis?
- Methodological Answer :
- Detailed protocols : Document molar ratios, catalyst loadings, and reaction times.
- Error analysis : Quantify batch-to-batch variability using ANOVA on yield data.
- Metadata inclusion : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by attaching experimental parameters (e.g., humidity, equipment calibration) to datasets .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of this compound in catalytic processes?
- Methodological Answer :
- DFT calculations : Simulate transition states for esterification or hydrogenation pathways.
- Solvent effects : Use COSMO-RS models to predict solvent interactions.
- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-technique validation : Combine IR (C≡C stretch ~2100 cm⁻¹), ¹H NMR (allylic protons δ 2.1–2.3 ppm), and X-ray crystallography.
- Literature meta-analysis : Systematically review discrepancies in coupling constants or shift values across studies using PRISMA guidelines .
- Collaborative databases : Contribute corrected data to platforms like PubChem or NIST with annotated metadata .
Q. How can isotopic labeling (e.g., ¹³C or ²H) track this compound’s metabolic pathways in biological systems?
- Methodological Answer :
- Synthesis of labeled analogs : Use ¹³C-methanol in esterification to label the methoxy group.
- LC-MS/MS tracing : Monitor isotopic enrichment in cellular uptake studies.
- Data interpretation : Apply kinetic isotope effect (KIE) models to differentiate enzymatic vs. non-enzymatic degradation .
Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Multivariate analysis : Use PCA or PLS regression to correlate substituent effects (e.g., alkyl chain length) with bioactivity.
- Machine learning : Train models on datasets from ChEMBL or DrugBank to predict cytotoxicity or ligand efficiency .
- Uncertainty quantification : Apply Monte Carlo simulations to SAR confidence intervals .
Data Management and Reporting
Q. How should researchers structure metadata for this compound datasets to ensure reusability?
- Methodological Answer :
- Adopt discipline-specific schemas : Use the NIST ThermoML format for thermodynamic data or ISA-TAB for biological assays .
- Controlled vocabularies : Tag datasets with terms from ChEBI (Chemical Entities of Biological Interest) or IUPAC Gold Book .
Q. What frameworks support systematic reviews of this compound’s applications in material science?
- Methodological Answer :
- PICO framework : Define Population (e.g., polymer matrices), Intervention (ester incorporation), Comparison (unmodified polymers), Outcomes (mechanical strength).
- Risk of bias assessment : Use ROBINS-I tool for non-randomized studies on degradation resistance .
Tables
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | -12°C | Differential Scanning Calorimetry | |
| Boiling Point | 295°C (at 760 mmHg) | Dynamic Distillation | |
| LogP (Octanol-Water) | 5.2 | Shake-Flask Method |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
